molecular formula C24H17N9 B15137324 A2AR/A2BR antagonist 1

A2AR/A2BR antagonist 1

Cat. No.: B15137324
M. Wt: 431.5 g/mol
InChI Key: VZXSLMMZUNIHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2AR/A2BR antagonist 1 is a dual antagonist targeting the adenosine A2A and A2B receptors. These receptors are part of the adenosine receptor family, which plays a crucial role in various physiological processes, including immune response modulation and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A2AR/A2BR antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the A2A and A2B receptors .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The process may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: A2AR/A2BR antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often evaluated for their efficacy in preclinical and clinical studies .

Scientific Research Applications

A2AR/A2BR antagonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

A2AR/A2BR antagonist 1 exerts its effects by binding to the adenosine A2A and A2B receptors, thereby blocking the action of adenosine. Adenosine is known to suppress immune responses by increasing intracellular cyclic adenosine monophosphate levels, leading to the activation of protein kinase A and subsequent phosphorylation of cAMP response element-binding protein. By antagonizing these receptors, this compound prevents the immunosuppressive effects of adenosine, thereby enhancing the immune system’s ability to target and eliminate cancer cells .

Comparison with Similar Compounds

Uniqueness: A2AR/A2BR antagonist 1 is unique in its dual antagonistic properties, targeting both A2A and A2B receptors. This dual action provides a broader spectrum of activity compared to selective A2A receptor antagonists, making it a promising candidate for cancer immunotherapy. The ability to block both receptors enhances its efficacy in overcoming adenosine-mediated immunosuppression in the tumor microenvironment .

Properties

Molecular Formula

C24H17N9

Molecular Weight

431.5 g/mol

IUPAC Name

3-[[4-[2-amino-6-(3-cyano-2-methylphenyl)pyrimidin-4-yl]triazol-1-yl]methyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C24H17N9/c1-14-16(10-26)3-2-4-18(14)21-8-22(30-24(27)29-21)23-13-33(32-31-23)12-17-11-28-20-6-5-15(9-25)7-19(17)20/h2-8,11,13,28H,12H2,1H3,(H2,27,29,30)

InChI Key

VZXSLMMZUNIHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=CNC5=C4C=C(C=C5)C#N)C#N

Origin of Product

United States

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